molecular formula C16H16ClN3O2 B2372265 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034578-16-8

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2372265
CAS No.: 2034578-16-8
M. Wt: 317.77
InChI Key: WSYJAIDTLABKSF-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Chloropyridine Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine.

    Etherification: The 3-chloropyridine is then reacted with piperidine under basic conditions to form the (3-chloropyridin-4-yl)oxy)piperidine intermediate.

    Coupling Reaction: Finally, the intermediate is coupled with pyridin-3-ylmethanone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound may exhibit biological activity, making it a candidate for studies in biochemistry and pharmacology. Researchers might investigate its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or ion channels. The compound might modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyridin-4-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure but lacks the chlorine atom.

    (4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure with a bromine atom instead of chlorine.

    (4-((3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone may confer unique chemical and biological properties, such as increased reactivity or altered binding affinity to molecular targets.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-14-11-19-7-3-15(14)22-13-4-8-20(9-5-13)16(21)12-2-1-6-18-10-12/h1-3,6-7,10-11,13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYJAIDTLABKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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